Methyl 2-imino-4-oxothiolane-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90312-12-2 |
|---|---|
Molecular Formula |
C6H7NO3S |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
methyl 2-imino-4-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)4-3(8)2-11-5(4)7/h4,7H,2H2,1H3 |
InChI Key |
KVIIINLSAVVFTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)CSC1=N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Methyl 2 Imino 4 Oxothiolane 3 Carboxylate
Reactivity of the Imino Group
The imino group (C=NH) is a pivotal site for chemical reactions, acting as both a nucleophile through its nitrogen lone pair and an electrophile at the carbon atom, particularly when protonated. Its reactivity is also profoundly influenced by its ability to tautomerize.
Nucleophilic Additions and Condensations
The carbon atom of the imino group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of aldehydes and ketones, though generally less pronounced. wikipedia.org The reaction is often catalyzed by acid, which protonates the imino nitrogen to form a more electrophilic iminium ion. d-nb.info
For instance, primary amines react with imines in a reversible process that can lead to transimination (the exchange of the imino substituent). This process begins with the nucleophilic addition of the amine to the imino carbon, forming a tetrahedral intermediate which then resolves to the new imine. libretexts.org In the context of Methyl 2-imino-4-oxothiolane-3-carboxylate, this would involve the reaction with a primary amine (R-NH₂) to yield a new N-substituted imine and ammonia (B1221849).
The general mechanism for nucleophilic addition to an imine starts with the attack of a nucleophile on the imino carbon, followed by protonation of the resulting anion. youtube.com A variety of nucleophiles can participate in such reactions.
Table 1: Examples of Nucleophilic Additions to Analogous Cyclic Imines
| Nucleophile | Reagent Example | Product Type | Conditions | Notes |
| Primary Amine | R-NH₂ | N-Substituted Imine | Acid or Base Catalysis | Reversible transimination reaction. |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Secondary Amine | Methanol (B129727) | Reduction of the imine to an amine. |
| Organometallic | Grignard Reagent (R-MgX) | Substituted Amine | Aprotic Solvent (e.g., THF) | Forms a new carbon-carbon bond. |
| Cyanide | Hydrogen Cyanide (HCN) | α-Aminonitrile | Catalytic Base | A Strecker-type synthesis. |
This data is based on the general reactivity of imines and analogous cyclic systems.
Condensation reactions are also a key feature of imine chemistry. For example, in the presence of a suitable catalyst, α-iminoesters can undergo tandem nucleophilic addition-cycloaddition reactions with arynes to produce functionalized imidazolidine (B613845) derivatives. nih.gov
Tautomerism and Isomerization Processes
This compound can exist in several tautomeric forms due to the presence of the imino, keto, and ester functionalities. The most significant equilibrium is the imine-enamine tautomerism. The imino tautomer can rearrange to the more nucleophilic enamine form, specifically 2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate. nih.govnih.gov
This equilibrium is crucial as it dictates the subsequent reactivity of the molecule. While the imino form is more susceptible to nucleophilic attack at the C2 carbon, the enamine tautomer is a strong carbon nucleophile at the C3 position, capable of reacting with various electrophiles. libretexts.orgmasterorganicchemistry.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. In many cases, the enamine form is favored, particularly when it results in a conjugated system.
Furthermore, the keto-enol tautomerism involving the C4-carbonyl group can also occur, leading to a 4-hydroxy-thiophene derivative. This can result in a complex mixture of up to four tautomers: the imino-keto form, the enamine-keto form, the imino-enol form, and the enamine-enol form. The relative stability of these tautomers will depend on the specific substitution and reaction conditions.
Reactions with Electrophiles
While the imino nitrogen has a lone pair and can act as a nucleophile, the more significant electrophilic reactions of this system typically involve the enamine tautomer. The enamine form is an excellent nucleophile and readily reacts with a variety of electrophiles at the C3 position in what is known as the Stork enamine synthesis. libretexts.org
Common electrophilic reactions include alkylation and acylation. For instance, the enamine can be alkylated with alkyl halides. The reaction proceeds via nucleophilic attack of the enamine's C3-carbon on the alkyl halide, forming an iminium salt intermediate, which is then hydrolyzed to the corresponding C3-alkylated β-keto ester. libretexts.org
Table 2: Representative Reactions of Analogous Enamines with Electrophiles
| Electrophile | Reagent Example | Product Type | General Conditions | Notes |
| Alkyl Halide | Methyl Iodide (CH₃I) | C3-Alkylated Ketone | Aprotic Solvent | Stork enamine alkylation. youtube.com |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | C3-Acylated Ketone | Aprotic Solvent, followed by hydrolysis | Forms a 1,3-dicarbonyl compound. libretexts.org |
| α,β-Unsaturated Carbonyl | Methyl Vinyl Ketone | 1,5-Dicarbonyl Compound | Aprotic Solvent, followed by hydrolysis | Michael-type conjugate addition. masterorganicchemistry.com |
This data is based on the general reactivity of enamines derived from β-keto esters.
Transformations Involving the Oxothiolane Ring
The thiolane ring, being a five-membered heterocycle containing sulfur, also has its own characteristic reactivity, which can be exploited for further molecular transformations.
Base-Promoted Fragmentation Reactions
A significant reaction of methyl 4-oxothiolane-3-carboxylate and its derivatives is base-promoted fragmentation. This reaction provides a synthetic route to α-substituted acrylates. The process is initiated by the deprotonation at the C3 position to form an enolate. This is followed by a retro-Michael (vinylogous Grob) fragmentation, leading to the cleavage of the C4-C5 and C3-sulfur bonds. masterorganicchemistry.com
Specifically, for the parent compound, methyl 4-oxothiolane-3-carboxylate, treatment with a base after C-alkylation at the C3 position leads to the formation of α-substituted acrylates in good yields. masterorganicchemistry.com This fragmentation makes the anion of methyl 4-oxothiolane-3-carboxylate a synthetic equivalent of an α-acrylate anion.
Table 3: Base-Promoted Fragmentation of C-Alkylated Methyl 4-oxothiolane-3-carboxylate Analogues
| Alkylating Agent | Base for Fragmentation | Product (α-Substituted Acrylate) | Yield | Reference |
| Benzyl bromide | Sodium hydride | Methyl 2-benzylacrylate | Good | masterorganicchemistry.com |
| Iodomethane | Sodium hydride | Methyl methacrylate | Good | masterorganicchemistry.com |
| Allyl bromide | Sodium hydride | Methyl 2-(prop-2-en-1-yl)acrylate | Good | masterorganicchemistry.com |
Data derived from studies on the analogous methyl 4-oxothiolane-3-carboxylate.
Ring Expansion and Contraction Reactions
The five-membered oxothiolane ring can potentially undergo both ring expansion and contraction reactions, common transformations for cyclic ketones.
Ring Expansion: A common method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau–Demjanov rearrangement. wikipedia.orgd-nb.infowikipedia.orgyoutube.comlibretexts.org This would first require the conversion of the C4-keto group into a β-amino alcohol. For example, the formation of a cyanohydrin at C4, followed by reduction of the nitrile to a primary amine, would yield a 4-(aminomethyl)-4-hydroxythiolane-3-carboxylate. Treatment of this intermediate with nitrous acid would generate a diazonium salt, which upon rearrangement and loss of nitrogen gas, would lead to a ring-expanded six-membered 5-oxothiane-4-carboxylate. libretexts.org Another potential method for ring expansion is the reaction with a diazoalkane, such as diazomethane, which can insert a methylene (B1212753) group adjacent to the carbonyl. nih.gov
Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of α-halo cyclic ketones. nih.govwikipedia.orgbohrium.com This would necessitate the initial α-halogenation of the 4-oxothiolane ring at the C5 position. Treatment of the resulting α-haloketone with a base, such as sodium methoxide, would induce a rearrangement. The proposed mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the alkoxide nucleophile to yield a ring-contracted methyl 3-formylthietane-2-carboxylate. wikipedia.org
Ring Opening and Rearrangement Mechanisms
The thiolane ring of this compound, while generally stable, is susceptible to ring-opening reactions under specific conditions, largely influenced by the presence of the imino and oxo functionalities. The inherent strain of the five-membered ring, coupled with the electronic effects of its substituents, can be exploited to induce cleavage of the carbon-sulfur or carbon-carbon bonds.
One potential pathway for ring opening involves the hydrolysis of the imine group to a ketone, followed by a retro-Dieckmann condensation. This reaction would be facilitated by the presence of a base, which would deprotonate the carbon alpha to the two carbonyl groups, leading to the cleavage of the C3-C4 bond and the formation of a linear thioether.
Furthermore, the presence of the imino group suggests the possibility of ring-chain tautomerism. savemyexams.comncert.nic.in This phenomenon, observed in other heterocyclic systems, involves the reversible opening of the ring to form a linear isomer. savemyexams.comncert.nic.inlibretexts.orgrsc.org In the case of this compound, this could involve the cleavage of the C2-S bond, driven by the nucleophilicity of the imino nitrogen, to form a transient open-chain species. The equilibrium between the cyclic and open-chain forms would be highly dependent on factors such as solvent polarity and pH.
While specific experimental data for this compound is limited, studies on analogous compounds such as methyl 4-oxothiolane-3-carboxylate have shown that base-promoted fragmentation can occur, leading to the formation of α-substituted acrylates. nih.gov This suggests a potential rearrangement pathway where the thiolane ring is cleaved to yield functionalized acyclic products.
Conversion to Other Heterocyclic Systems (e.g., Thiophenes)
The transformation of the saturated thiolane ring into an aromatic thiophene (B33073) ring represents a significant synthetic conversion. This process typically involves an oxidation or dehydrogenation reaction to introduce unsaturation into the ring. While direct conversion of this compound to a thiophene derivative has not been extensively documented, general methodologies for thiophene synthesis from various precursors are well-established. labinsights.nlrsc.orgdojindo.com
One plausible route for the conversion of this compound to a thiophene would involve the tautomerization of the keto group to its enol form, followed by dehydration and oxidation. The presence of the imino group could also play a role in facilitating this transformation, potentially through rearrangement and elimination reactions. The synthesis of functionalized thiophenes is a significant area of research due to their applications in materials science and medicinal chemistry. ossila.comopentextbc.ca
Reactivity of the Carboxylate Moiety
The methyl carboxylate group at the 3-position of the thiolane ring is a key functional handle that allows for a variety of chemical modifications.
Hydrolysis and Transesterification Reactions
Under acidic or basic conditions, the methyl ester of this compound can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction is a fundamental transformation in organic chemistry and would provide a route to a new derivative with altered solubility and reactivity.
Transesterification, the conversion of one ester to another, is also a feasible reaction for this molecule. By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for other alkyl or aryl groups, allowing for the fine-tuning of the molecule's properties.
Derivatization to Amides and Other Carboxylic Acid Derivatives
The carboxylate functionality is a versatile precursor for the synthesis of a wide range of other carboxylic acid derivatives. Following hydrolysis to the carboxylic acid, standard coupling methods can be employed to form amides. This would involve the reaction of the carboxylic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or a carbodiimide (B86325) derivative.
The ability to form amides opens up a vast chemical space for creating new derivatives of this compound with potentially diverse biological activities. Other transformations of the carboxylic acid, such as conversion to acid chlorides or anhydrides, would further expand the synthetic utility of this compound.
Redox Chemistry of the Sulfur Atom
The sulfur atom in the thiolane ring is susceptible to oxidation, a common reaction for thioethers. savemyexams.comncert.nic.inlibretexts.orgkhanacademy.orgnih.gov The oxidation state of the sulfur can be readily modulated, leading to the formation of the corresponding sulfoxide (B87167) and sulfone.
Oxidation to the sulfoxide can typically be achieved using mild oxidizing agents such as hydrogen peroxide or a peroxy acid. The resulting sulfoxide would introduce a chiral center at the sulfur atom, leading to the possibility of diastereomers. Further oxidation of the sulfoxide under more forcing conditions would yield the sulfone, where the sulfur atom is in its highest oxidation state.
Mechanistic Elucidation of Reactions Involving Methyl 2 Imino 4 Oxothiolane 3 Carboxylate
Proposed Reaction Mechanisms for Synthesis Pathways
While specific literature on the synthesis of Methyl 2-imino-4-oxothiolane-3-carboxylate is limited, plausible mechanistic pathways can be proposed based on established reactions for similar heterocyclic systems. A likely synthetic route involves the condensation of a β-keto ester with a source of sulfur and nitrogen.
One common approach to synthesizing related 2-aminothiophene-3-carboxylates is the Gewald reaction. researchgate.netnih.gov A variation of this reaction could be adapted for the synthesis of the target molecule. The proposed mechanism would likely initiate with the Knoevenagel condensation of a suitable methyl ketoester with a reagent like methyl cyanoacetate. The resulting α,β-unsaturated nitrile could then react with elemental sulfur in the presence of an amine. researchgate.net
A more direct, one-pot synthesis could be envisioned starting from methyl acetoacetate, a source of sulfur such as sodium thiomethoxide, and a cyanamide (B42294) equivalent. However, a more probable pathway involves the reaction of a pre-formed β-mercapto-β-keto ester with a nitrogen electrophile or the reaction of a β-halo-α-keto ester with a thiourea (B124793) derivative.
A plausible mechanism for the synthesis from a β-halo-α-keto ester and thiourea is depicted below:
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, would attack the carbon bearing the halogen in the β-halo-α-keto ester. This results in the formation of an S-alkylated isothiouronium salt intermediate.
Intramolecular Condensation: The enolizable α-proton of the keto ester is abstracted by a base (which could be the thiourea itself or an added base), generating an enolate. This enolate then undergoes an intramolecular cyclization by attacking the imino carbon of the isothiouronium moiety.
Dehydration: The resulting tetrahedral intermediate would then eliminate a molecule of water to form the 2-imino-4-oxothiolane ring.
The following table summarizes potential starting materials for the synthesis of this compound based on analogous reactions.
| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Plausible Product |
| Methyl 2-chloroacetoacetate | Thiourea | Base (e.g., NaOEt) | This compound |
| Methyl acetoacetate | Cyanogen bromide | Sodium Sulfide (B99878) | This compound |
| Methyl 3-mercapto-2-oxobutanoate | Cyanamide | Acid Catalyst | This compound |
Detailed Mechanistic Studies of Ring Transformations
The thiolane ring in this compound is susceptible to various transformations, including ring-opening and ring-chain tautomerism. These transformations are often influenced by the substitution pattern and the reaction conditions.
A significant ring transformation to consider is the ring-chain tautomerism, a phenomenon observed in many heterocyclic systems. researchgate.net For this compound, this could involve the opening of the thiolane ring to form a linear thioester. This process would be initiated by the protonation of the imino nitrogen, followed by nucleophilic attack of a solvent molecule (e.g., water) or an internal nucleophile. The equilibrium between the cyclic and open-chain forms would be highly dependent on factors such as pH, solvent polarity, and temperature.
In the presence of primary amines, the 2-imino group can undergo reaction, leading to a ring transformation. Studies on the related compound, 2-iminothiolane (B1205332) (Traut's reagent), have shown that it reacts with primary amines to form N-substituted 2-iminothiolanes. nih.govnih.gov This occurs via an initial nucleophilic attack of the amine on the imino carbon, followed by the elimination of ammonia (B1221849). nih.gov This reaction pathway suggests that this compound could undergo a similar transformation, potentially leading to a variety of substituted derivatives.
Furthermore, the ketone at the 4-position can influence the reactivity of the ring. Enolization of this ketone could lead to the formation of a β,γ-unsaturated thiolactone, which could undergo further reactions such as Michael additions.
Investigation of Electron Flow and Transition States
For the proposed synthesis via thiourea and a β-halo-α-keto ester, DFT calculations would likely show that the initial nucleophilic attack of the thiourea sulfur is the rate-determining step. The transition state for this step would involve the formation of a partial C-S bond and the breaking of the C-halogen bond. The subsequent intramolecular cyclization would proceed through a transition state where the enolate carbon is forming a bond with the imino carbon.
In the context of ring-opening reactions, computational models could predict the energy barriers for the protonation of the imino nitrogen and the subsequent nucleophilic attack. The stability of the resulting open-chain intermediate relative to the cyclic form could also be calculated, providing a quantitative measure of the ring-chain tautomeric equilibrium.
Studies on related iminium thiolactones have shown that the iminium carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent iminium group, making it a prime target for nucleophiles. acs.org Similar calculations for this compound would likely confirm the high electrophilicity of the C2 carbon.
The following table outlines hypothetical computational parameters that could be investigated for key reaction steps.
| Reaction Step | Computational Method | Parameter of Interest | Expected Outcome |
| S-alkylation of thiourea | DFT (e.g., B3LYP/6-31G) | Activation Energy (Ea) | Moderate energy barrier, indicating a feasible reaction. |
| Intramolecular cyclization | DFT (e.g., B3LYP/6-31G) | Transition State Geometry | Visualization of the forming C-C bond and breaking C=N bond. |
| Ring-opening by water | DFT with solvent model | Free Energy Change (ΔG) | Determination of the spontaneity of the ring-opening process. |
Influence of Reaction Conditions on Mechanistic Divergence
The reaction pathway and the final product distribution in reactions involving this compound are expected to be highly sensitive to the reaction conditions. Key parameters include pH, temperature, solvent, and the nature of the catalyst.
pH: The pH of the reaction medium can significantly influence the protonation state of the molecule, thereby altering its reactivity. wikipedia.org For instance, under acidic conditions, the imino nitrogen is likely to be protonated, which would activate the C2 position towards nucleophilic attack and could favor ring-opening reactions. nih.gov Conversely, under basic conditions, the enolization of the ketone at the 4-position would be favored, potentially leading to reactions at the C5 position. Studies on 2-iminothiolane have shown that the stability of the initial thiol adduct is pH-dependent, with acidification preventing its decay. nih.gov
Temperature: Temperature can affect the position of equilibrium in reversible reactions such as ring-chain tautomerism. For endothermic ring-opening reactions, an increase in temperature would shift the equilibrium towards the open-chain form. Conversely, for exothermic cyclization reactions, lower temperatures would favor the formation of the ring structure.
Solvent: The polarity of the solvent can influence the rates of reactions and the stability of charged intermediates and transition states. Polar protic solvents might favor reactions that involve charged species, such as the S-alkylation of thiourea in the proposed synthesis. Non-polar solvents might favor concerted or radical pathways.
Catalyst: The choice of catalyst can dramatically alter the reaction mechanism. For the synthesis, a base catalyst would promote enolate formation and intramolecular cyclization. In contrast, an acid catalyst could promote the initial formation of an iminium ion, leading to a different cyclization pathway. In reactions of the formed ring, Lewis acids could coordinate to the ketone oxygen, activating the ring towards nucleophilic attack.
The interplay of these factors can lead to mechanistic divergence, where the same set of reactants can yield different products under different conditions. A summary of the potential influence of reaction conditions is presented in the table below.
| Reaction Condition | Influence on Mechanism | Potential Outcome |
| Acidic pH | Protonation of imino nitrogen | Favors ring-opening and reactions with nucleophiles at C2. |
| Basic pH | Enolization of the ketone | Favors reactions at the C5 position (e.g., alkylation). |
| High Temperature | Shifts equilibrium | May favor the open-chain tautomer. |
| Polar Solvent | Stabilizes charged species | Can accelerate ionic reaction steps. |
| Base Catalyst | Promotes deprotonation | Facilitates enolate formation and cyclization. |
| Acid Catalyst | Promotes protonation | Can activate the imino group for nucleophilic attack. |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Analysis for Structural Elucidation (NMR, IR, MS)
Spectroscopic methods are fundamental to determining the structure of a new chemical entity. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy would be essential to confirm the identity of Methyl 2-imino-4-oxothiolane-3-carboxylate.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) would be the primary technique to confirm the elemental composition of this compound. By providing a highly accurate mass measurement, typically to within a few parts per million, HRMS allows for the unambiguous determination of the molecular formula.
Hypothetical HRMS Data Table:
| Ion Type | Calculated m/z | Observed m/z | Mass Difference (ppm) |
| [M+H]⁺ | Data not available | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available | Data not available |
This table is illustrative. No experimental data has been published for this compound.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity and spatial arrangement of atoms in a molecule. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be necessary.
¹H NMR: Would identify the number of unique proton environments and their splitting patterns would reveal adjacent protons.
¹³C NMR: Would determine the number of unique carbon environments, distinguishing between carbonyl, imino, ester, and aliphatic carbons.
COSY (Correlation Spectroscopy): Would establish proton-proton (H-H) correlations through bonds, confirming the connectivity of the thiolane ring protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the entire molecular skeleton, including the placement of the ester and imino groups.
Hypothetical ¹H and ¹³C NMR Data Table:
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| C2 (=NH) | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 (=O) | Data not available | - |
| C5 | Data not available | Data not available |
| COOCH₃ | Data not available | Data not available |
| COOCH₃ | Data not available | Data not available |
| NH | Data not available | Data not available |
This table is illustrative. No experimental data has been published for this compound.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the ketone, imine, and ester carbonyl groups, as well as C-N, C-O, and N-H bonds.
Hypothetical IR Spectroscopy Data Table:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (imine) | Data not available |
| C=O stretch (ketone) | Data not available |
| C=O stretch (ester) | Data not available |
| C=N stretch (imine) | Data not available |
| C-O stretch (ester) | Data not available |
This table is illustrative. No experimental data has been published for this compound.
X-ray Crystallography for Solid-State Structure Determination
Intermolecular Interactions and Hydrogen Bonding Networks
If suitable crystals could be grown, X-ray crystallography would reveal the details of how molecules of this compound pack in a crystal lattice. Of particular interest would be the hydrogen bonding network formed by the imino N-H group, which can act as a hydrogen bond donor, and the keto and ester carbonyl oxygens, which can act as hydrogen bond acceptors. These interactions are critical in determining the physical properties of the solid material.
Polymorphism and Crystal Packing Phenomena
Polymorphism, the ability of a substance to exist in more than one crystal form, is a possibility for this compound. Different polymorphs can arise from variations in crystal packing and hydrogen bonding arrangements. nih.gov An X-ray diffraction study would be able to identify and characterize any polymorphic forms that may exist, each of which could have distinct physical properties.
Hypothetical Crystal Data Table:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
This table is illustrative. No experimental data has been published for this compound.
Conformational Preferences and Stereochemical Analysis
The stereochemical and conformational landscape of this compound is dictated by the interplay of its constituent functional groups and the inherent geometry of the five-membered thiolane ring. A comprehensive understanding of these features is crucial for elucidating its reactivity and potential interactions in a biological or chemical context.
The 4-oxothiolane ring, a core scaffold of the molecule, is not planar. It typically adopts a puckered conformation to alleviate torsional strain arising from the sp3-hybridized carbon atoms. The two most common conformations are the envelope (E) and twist (T) forms. In the envelope conformation, one atom is out of the plane formed by the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The presence of a carbonyl group at the 4-position and a substituted imino-ester at the 2 and 3-positions significantly influences the conformational equilibrium of the ring.
Due to the limited availability of direct experimental data, such as single-crystal X-ray diffraction or detailed 2D-NMR studies for this compound, the following analysis is based on the established principles of conformational analysis of 4-thianone derivatives and the stereochemistry of cyclic β-enamino esters.
Conformational Isomers of the 4-Oxothiolane Ring
The conformational flexibility of the 4-oxothiolane ring in this compound is expected to be a dynamic equilibrium between various envelope and twist forms. The exact preference is determined by the minimization of steric and electronic repulsions.
| Conformation | Description | Key Dihedral Angles (Illustrative) |
| Envelope (E) | One atom puckers out of the plane of the other four. For instance, C5 could be the out-of-plane atom. | C2-C3-C4-C5, C3-C4-C5-S, etc. |
| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the remaining three atoms. | C2-S-C5-C4, C3-C2-S-C5, etc. |
This table is illustrative and based on general principles of five-membered ring conformations. Precise dihedral angles would require experimental or computational data.
Stereoisomerism at the C2=N Double Bond
The exocyclic imino group at the C2 position introduces the possibility of E/Z isomerism. The relative stability of these isomers is influenced by steric hindrance between the substituent on the imine nitrogen and the groups at C3 of the thiolane ring.
| Isomer | Description | Key Substituent Orientations |
| E-isomer | The substituent on the imino nitrogen is on the opposite side of the C2=N double bond relative to the C3-substituent. | Generally considered more stable due to reduced steric clash. |
| Z-isomer | The substituent on the imino nitrogen is on the same side of the C2=N double bond as the C3-substituent. | Potentially less stable due to increased steric hindrance. |
The relative stability is a general trend and can be influenced by solvent effects and intramolecular hydrogen bonding possibilities.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the energy and wavefunction of the system.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like Methyl 2-imino-4-oxothiolane-3-carboxylate, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. scielo.org.mxscielo.org.mx This process finds the lowest energy arrangement of the atoms, providing theoretical bond lengths, bond angles, and dihedral angles.
Such calculations would also yield crucial information about the molecule's electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic and nucleophilic attack. scielo.org.mxmdpi.com Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. mdpi.comjmcs.org.mx
Hypothetical DFT Data for this compound:
Optimized Geometry: Predictions of all bond lengths and angles.
HOMO-LUMO Gap: A quantitative value in electron volts (eV) indicating reactivity.
Mulliken and Natural Population Analysis (NPA): Charges on each atom, revealing sites for potential interaction. scielo.org.mx
Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) would provide benchmark-quality data on the energetics of this compound. researchgate.net These calculations would be particularly valuable for accurately determining the relative energies of different tautomers (imino vs. enamine forms) or conformers, which arise from the flexibility of the thiolane ring and the rotation of the ester group.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations predict the behavior of the molecule over time. A molecular dynamics (MD) simulation of this compound, likely in a solvent like water or DMSO, would reveal its conformational flexibility and intermolecular interactions. By simulating the motion of the molecule over nanoseconds, researchers could observe how the five-membered thiolane ring puckers and how the substituent groups orient themselves in a dynamic environment. This is crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site. nih.gov
Prediction of Spectroscopic Properties
Computational methods are routinely used to predict various spectroscopic data, which can then be compared with experimental results for structure verification.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. scielo.org.mxresearchgate.net The calculated IR spectrum for this compound would show characteristic peaks for the C=O (keto and ester), C=N (imino), and C-S bonds, aiding in its identification. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.comresearchgate.net These theoretical spectra are invaluable for interpreting experimental NMR data and confirming the correct structural assignment. africanjournalofbiomedicalresearch.com
Table 1: Predicted Spectroscopic Data (Hypothetical)
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| FT-IR (cm⁻¹) | ~1735 (C=O, ester), ~1680 (C=O, keto), ~1650 (C=N, imino) |
| ¹H-NMR (ppm) | ~3.8 (OCH₃), signals for the thiolane ring protons |
| ¹³C-NMR (ppm) | ~195 (C=O, keto), ~170 (C=O, ester), ~160 (C=N, imino) |
In Silico Mechanistic Pathway Predictions
Theoretical calculations can elucidate the step-by-step mechanism of chemical reactions. For the synthesis of this compound, computational studies could map out the entire reaction coordinate. nih.govresearchgate.net This involves locating the transition state structures for each step of the proposed synthesis, for instance, the cyclization reaction to form the thiolane ring. By calculating the activation energies for different potential pathways, researchers can predict the most likely reaction mechanism and identify potential intermediates. nih.govafricanjournalofbiomedicalresearch.com This knowledge is instrumental in optimizing reaction conditions to improve yield and selectivity. mdpi.com
Theoretical Studies on Ring Strain and Stability
The five-membered thiolane ring in this compound is not planar and will adopt a puckered conformation (such as an "envelope" or "twist" form) to minimize ring strain. Computational methods can quantify this strain energy by comparing the energy of the actual molecule with a hypothetical, strain-free reference compound. Understanding the ring strain and the barriers to interconversion between different puckered conformations is essential for a complete picture of the molecule's stability and three-dimensional shape. rsc.org Analysis of the dihedral angles within the ring from DFT-optimized geometries would provide a clear picture of its preferred conformation.
Applications in Advanced Organic Synthesis and Material Science
Methyl 2-Imino-4-oxothiolane-3-carboxylate as a Synthetic Equivalent
In organic synthesis, a "synthetic equivalent" or "synthon" refers to a reagent that carries out the function of a chemical species that cannot be used directly. Based on related structures, this compound is poised to be a valuable synthon.
Detailed research has been conducted on the closely related ketone, Methyl 4-oxothiolane-3-carboxylate . The anion of this compound serves as a synthetic equivalent for an α-acrylate anion. researchgate.netrsc.org In a process involving C-alkylation followed by base-promoted fragmentation, this thiolane derivative yields α-substituted acrylates in good yields. researchgate.netrsc.org This strategy leverages the stability of the heterocyclic anion and the predictable fragmentation of its alkylated products.
The presence of the 2-imino group in the title compound, in place of a simple methylene (B1212753) group, introduces a new reactive site. The imine nitrogen can be compared to the well-studied 2-iminothiolane (B1205332) (Traut's reagent) , which is known to react efficiently with primary amines to form amidine compounds, thereby introducing a sulfhydryl group. wikipedia.org This dual reactivity suggests that this compound could function as a bifunctional synthon, enabling the introduction of both acrylate-like and amidine functionalities.
Table 1: Comparison of Thiolane-based Synthetic Equivalents
| Compound | Functional Groups | Acts as Synthetic Equivalent for | Reference |
|---|---|---|---|
| Methyl 4-oxothiolane-3-carboxylate | Ketone, Ester, Thiolane | α-Acrylate Anion | researchgate.netrsc.org |
| 2-Iminothiolane (Traut's Reagent) | Imine, Thiolane | Thiolating Agent for Amines | wikipedia.orgnih.gov |
Role in the Synthesis of Complex Heterocyclic Scaffolds
The dense arrangement of functional groups makes this compound an ideal starting material for constructing more elaborate heterocyclic systems. The field of organic chemistry is rich with examples where simpler heterocyclic cores are elaborated into complex, polycyclic structures. nih.govacs.org
For instance, 2-amino-4-thiazolidinones, which contain a similar 2-imino-thiazolidine core, are versatile substrates for synthesizing a variety of fused heterocycles like thiazolodihydropyrazoles and thiazolotriazines. researchgate.net The reactivity of the imino group, combined with the ketone at the 4-position and the adjacent carboxylate, provides multiple handles for cyclization reactions. One could envision condensation reactions at the ketone, cycloadditions involving the imine, or reactions where the ester participates in intramolecular ring closure. The synthesis of complex chromene derivatives from simpler precursors highlights how such cascade reactions can rapidly build molecular complexity. mdpi.com
Potential synthetic pathways starting from this compound could include:
Condensation Reactions: Reaction with hydrazines or other bifunctional nucleophiles at the C4-ketone to form fused pyrazole (B372694) or diazepine (B8756704) rings.
Iminothiadiazole Synthesis: Drawing parallels from the synthesis of 2-imino-1,3,4-thiadiazoles, the imine functionality could undergo annulation reactions. nih.gov
Thiophene (B33073) Ring Transformations: The core thiolane ring itself could be a precursor to substituted thiophenes, a class of heterocycles with broad applications. nih.govnih.gov
Precursor in Natural Product Synthesis
The utility of thiolane-based synthons extends to the challenging field of natural product synthesis. A notable example is the formal synthesis of integerrinecic acid, which was achieved using the anion of Methyl 4-oxothiolane-3-carboxylate as a key building block. researchgate.netrsc.org This demonstrates that the thiolane framework is not merely a synthetic curiosity but a practical tool for constructing complex molecular architectures found in nature.
Given this precedent, this compound represents a potential precursor for a different class of natural products, particularly those containing nitrogen. The imine group offers a strategic point for introducing nitrogen-containing fragments or for participating in cyclizations to form nitrogenous heterocycles, which are prevalent in alkaloids and other bioactive natural products.
Potential as Building Blocks for Functional Materials (e.g., Organocatalysis)
The unique electronic and structural properties of sulfur- and nitrogen-containing heterocycles make them attractive candidates for the development of functional materials. Thiophene derivatives, for example, are foundational to the field of conducting polymers and organic electronics. mdpi.comresearchgate.net
The title compound, with its combination of a thiolane ring and an N-heterocyclic imine-like feature, could serve as a monomer or a precursor to monomers for novel functional polymers. Furthermore, the field of N-heterocyclic imines has gained attention for their ability to stabilize main-group elements and act as potent electron-donor ligands. rsc.orgresearchgate.net This suggests that derivatives of this compound could be explored as ligands in catalysis or as components in organometallic materials.
The presence of multiple chiral centers and functional groups also hints at its potential in organocatalysis, either as a catalyst scaffold itself or as a starting point for the synthesis of more complex organocatalysts.
Integration into Diverse Chemical Libraries for Research Purposes
The generation of chemical libraries containing diverse and complex small molecules is crucial for drug discovery and chemical biology. Compounds with a high density of functional groups and stereocenters are particularly valuable as they provide a rich three-dimensional chemical space for screening.
The synthesis of combinatorial libraries based on a 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate core has been explored to establish regioselective reactions for creating a focused set of molecules. mdpi.com Similarly, this compound is an excellent candidate for inclusion in such libraries. Its multiple reactive sites allow for the systematic introduction of a wide range of substituents, leading to a library of related but distinct molecules.
Moreover, 2-iminothiolane (Traut's reagent) is famously used in bioconjugation to create antibody-drug conjugates, effectively building a library of modified proteins. nih.govcymitquimica.com The title compound could potentially be used in a similar fashion, with its additional functionalities allowing for the creation of even more complex and multifunctional bioconjugates for research and therapeutic purposes. The development of synthetic routes to various aminothiophene carboxylate derivatives further underscores the importance of this class of compounds as intermediates for pharmacologically active agents. sigmaaldrich.comganeshremedies.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 4-oxothiolane-3-carboxylate |
| 2-Iminothiolane (Traut's reagent) |
| Integerrinecic acid |
| 2-Amino-4-thiazolidinone |
| 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate |
Emerging Trends and Future Research Directions
Development of Novel Catalytic Systems for Synthesis
The efficient construction of the 4-oxothiolane ring system is a key challenge that can be addressed through modern catalytic methods. Future research will likely focus on moving beyond classical multi-step syntheses towards more atom-economical and efficient catalytic approaches.
Transition-Metal Catalysis: Palladium, rhodium, and gold catalysts are well-known for their ability to mediate C-S bond formation and cyclization reactions. A potential strategy involves the catalytic cycloaddition of sulfur-containing synthons with appropriately functionalized alkynes or allenes. For instance, a palladium-catalyzed reaction could be envisioned to construct the thiolane ring from a precursor bearing a thiol and an activated double or triple bond.
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative. Chiral amines, phosphoric acids, or N-heterocyclic carbenes (NHCs) could potentially catalyze key bond-forming steps, such as Michael additions to form the thiolane backbone, with high efficiency and stereocontrol.
Dual Catalysis: Combining two different catalytic cycles (e.g., photoredox and transition-metal catalysis) could enable novel pathways to the target molecule from simple starting materials, often under milder conditions than traditional methods.
A comparison of potential catalytic approaches is presented below.
| Catalyst Type | Potential Precursors | Key Transformation | Advantages |
| Palladium (Pd) | Thiol-containing enoates | Intramolecular hydrothiolation | High efficiency, functional group tolerance |
| N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehyde and a sulfur ylide | [3+2] Annulation | Metal-free, mild conditions |
| Chiral Phosphoric Acid | Epoxy-sulfide | Asymmetric ring-opening/cyclization | High enantioselectivity |
Exploration of Asymmetric Synthesis Approaches
The presence of a stereocenter at the C3 position (and potentially at C2 depending on the imine substituent) makes the asymmetric synthesis of Methyl 2-imino-4-oxothiolane-3-carboxylate a critical area of research. researchgate.netnih.gov Developing enantioselective methods is paramount for its potential use in medicinal chemistry and materials science. technologynetworks.com
Organocatalysis stands out as a particularly promising strategy for achieving high enantioselectivity in the synthesis of sulfur-containing heterocycles. researchgate.netacs.orgnih.gov Chiral secondary amines, such as proline and its derivatives, could catalyze an asymmetric Michael addition of a thiol to an α,β-unsaturated ester, establishing the C3 stereocenter early in the synthesis. Alternatively, chiral phosphoric acids could be employed to catalyze the enantioselective cyclization of a prochiral precursor. nih.govlibretexts.org These methods are attractive due to their operational simplicity and avoidance of toxic heavy metals. mdpi.com The development of enantiopure thiols and thioethers remains a significant synthetic challenge, and organocascade reactions catalyzed by chiral acids represent a frontier in this area. nih.govbeilstein-journals.orgresearchgate.net
Green Chemistry Innovations for Sustainable Production
Future production of this compound will increasingly be guided by the principles of green chemistry to minimize environmental impact. chemijournal.comresearchgate.net Research in this area will focus on several key innovations:
Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids (ILs), or deep eutectic solvents (DESs) is a primary goal. nih.govmdpi.commdpi.com DESs, in particular, are biodegradable, have low toxicity, and can be recycled, making them excellent media for synthesis. rsc.org
Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times and energy consumption compared to conventional heating. chemijournal.com These techniques often lead to higher yields and cleaner reaction profiles.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is crucial. Catalytic, one-pot, and multicomponent reactions are central to achieving high atom economy. researchgate.net
Renewable Feedstocks and Recyclable Catalysts: Investigating the use of bio-based starting materials and developing robust, recyclable catalysts (e.g., solid-supported catalysts) will be essential for long-term sustainable production. researchgate.net
| Green Chemistry Principle | Conventional Method | Green Alternative | Benefit |
| Solvent | Dichloromethane, Toluene | Water, Deep Eutectic Solvents (DES) | Reduced toxicity and environmental pollution. nih.govrsc.org |
| Energy Source | Conventional reflux (heating mantle) | Microwave irradiation | Drastically reduced reaction times and energy usage. chemijournal.com |
| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalyst | Minimized waste, catalyst can be reused. mdpi.com |
| Atom Economy | Multi-step synthesis with protecting groups | One-pot, multi-component reaction | Higher efficiency, less waste generated. researchgate.net |
Expanding Reactivity Profiles and Novel Transformations
The unique combination of functional groups in this compound makes it a versatile platform for further chemical transformations. The α-imino ester moiety is particularly reactive and can serve as a linchpin for diversification. acs.orgnih.gov
Iminyl Chemistry: The imine (C=N) bond can undergo a range of reactions. libretexts.org It can be reduced to the corresponding amine, providing access to chiral amino-thiolane derivatives. Hydrolysis of the imine would yield the corresponding β-keto ester, Methyl 4-oxothiolane-3-carboxylate. The imine could also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to construct more complex fused heterocyclic systems.
Enolate Chemistry: The presence of the ketone and ester groups allows for the formation of enolates at the C3 and C5 positions. These enolates can be trapped with various electrophiles, enabling functionalization of the thiolane ring.
Ring Transformations: Sulfur heterocycles can undergo ring-enlargement reactions, offering a pathway to medium-sized rings that are otherwise difficult to synthesize. nih.gov Subjecting the thiolane to specific conditions could trigger expansion to six- or seven-membered sulfur-containing heterocycles. A multihetero-Cope rearrangement is another potential transformation for α-imino esters derived from α-keto esters. nih.gov
Advanced Spectroscopic and Computational Integration for Deeper Understanding
A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing applications. A combined approach using advanced spectroscopic techniques and computational modeling will be indispensable. acs.orgnih.gov
Spectroscopic Characterization: Comprehensive analysis using Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N NMR), Infrared (IR) spectroscopy, and mass spectrometry will be required to confirm the structure. Key IR signals would include stretches for the ketone C=O, ester C=O, and imine C=N groups.
Computational Modeling: Density Functional Theory (DFT) calculations can provide deep insights into the molecule's properties. researchgate.net These studies can predict the most stable conformation, map the electron density distribution (electrostatic potential), and calculate the energies of frontier molecular orbitals (HOMO-LUMO). This information helps to rationalize the molecule's reactivity, predict sites susceptible to nucleophilic or electrophilic attack, and interpret spectroscopic data. For example, computational models can predict vibrational frequencies to aid in the assignment of experimental IR spectra. acs.org
| Property | Technique | Predicted Information |
| 3D Structure | X-ray Crystallography, DFT | Bond lengths, bond angles, ring conformation |
| Electronic Properties | Cyclic Voltammetry, UV-Vis, DFT | HOMO-LUMO gap, redox potentials, electronic transitions |
| Vibrational Modes | FT-IR, Raman, DFT | Characteristic frequencies for C=O, C=N, C-S bonds |
| Magnetic Environment | NMR Spectroscopy (¹H, ¹³C), DFT | Chemical shifts, coupling constants |
Potential in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Thiophene-based molecules are known to self-assemble into highly ordered structures driven by π-π stacking and sulfur-sulfur interactions. nih.govresearchgate.netrsc.orgscispace.com While this compound is not aromatic, its functional groups offer significant potential for directed self-assembly in crystal engineering. nih.govacs.orgresearchgate.net
The ketone, ester carbonyl, and imine nitrogen atoms are all potential hydrogen bond acceptors. If the imine nitrogen is protonated or substituted with a hydrogen-bond-donating group, it can also act as a donor. These interactions could be exploited to form predictable one-, two-, or three-dimensional networks in the solid state. The polarized C-S bonds and C=O groups can lead to significant dipole-dipole interactions that will influence molecular packing. The study of how these interactions guide the formation of crystalline solids could lead to the design of new materials with tailored properties. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-imino-4-oxothiolane-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiol-containing precursors with carbonyl intermediates. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalytic acid/base selection (e.g., p-TsOH or DBU). Reaction progress can be monitored via TLC or in situ FTIR to track imine and carbonyl band shifts (1600–1700 cm⁻¹). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Reference analogous carboxylate syntheses in and for mechanistic insights .
Q. Which crystallization strategies are effective for obtaining high-quality single crystals of this compound?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at 4°C promotes crystal growth. Seeding techniques or vapor diffusion (using pentane as an antisolvent) can aid nucleation. For X-ray diffraction, crystal quality is validated using pre-experiment screening with polarized light microscopy to assess birefringence and uniformity. Software like WinGX integrates tools for preliminary data reduction and space group determination .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals, particularly for the thiolane ring protons (δ 3.0–4.5 ppm) and imine carbons (δ 150–160 ppm).
- IR : Confirm the presence of imine (C=N stretch ~1640 cm⁻¹) and ester carbonyl (C=O ~1720 cm⁻¹). Disappearance of precursor carbonyl bands (e.g., ketones at ~1700 cm⁻¹) indicates completion.
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±5 ppm) .
Q. What software tools are recommended for X-ray crystallographic analysis of this compound?
- Methodological Answer : SHELX (via SHELXL ) is the gold standard for small-molecule refinement, offering robust handling of disorder and thermal parameters. Preprocessing with ORTEP-3 ensures accurate thermal ellipsoid visualization. For packing analysis, Mercury CSD provides tools for void mapping and intermolecular contact measurement (e.g., H-bond distances, π-π interactions) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?
- Methodological Answer : For twinned data, use SHELXL ’s TWIN/BASF commands to refine twin laws and scale factors. For disorder, apply PART/SUMP constraints to model split positions. Validate with R1/wR2 convergence (<5% discrepancy) and check the Hirshfeld surface for residual electron density (>0.3 eÅ⁻³). Cross-correlate with DFT-optimized geometries (e.g., Gaussian09) to validate bond lengths/angles .
Q. What approaches are used to analyze hydrogen-bonding networks in the crystal lattice?
- Methodological Answer : Conduct graph set analysis (as per Etter’s rules) to classify H-bond motifs (e.g., chains [C(4)], rings [R₂²(8)]). Use Mercury CSD ’s Materials Module to compare packing patterns with CSD database entries. For quantitative analysis, calculate interaction energies (DFT) or use IsoStar to map propensity distributions for donor-acceptor pairs .
Q. How can inconsistencies in synthetic yield be systematically investigated?
- Methodological Answer : Perform a Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry). Use LC-MS to identify byproducts (e.g., hydrolysis derivatives). Mechanistic studies (e.g., kinetic isotope effects or trapping intermediates with TEMPO) can reveal rate-limiting steps. Statistical tools like ANOVA or PCA ( ) help distinguish significant factors from noise .
Q. What statistical methods are recommended for validating crystallographic or spectroscopic data reproducibility?
- Methodological Answer : For crystallographic data, calculate Rmerge and CC₁/₂ to assess dataset consistency. Use CrysAlisPro ’s scaling algorithms to minimize errors. For NMR/IR, apply the Grubbs test to identify outliers in replicate measurements. Report uncertainties using Bayesian credible intervals for probabilistic error modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
